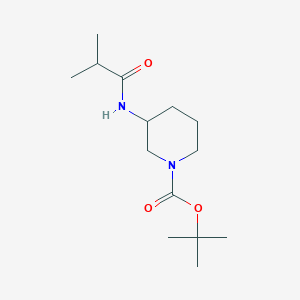
(S)-tert-Butyl 3-isobutyramidopiperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-tert-Butyl 3-isobutyramidopiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, particularly in the development of pharmaceuticals. This compound is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom. The tert-butyl group and the isobutyramido group attached to the piperidine ring contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 3-isobutyramidopiperidine-1-carboxylate typically involves the use of piperidine as a starting material. The synthetic route may include the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions and hydrogenation of pyridine derivatives.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides under basic conditions.
Attachment of the Isobutyramido Group: The isobutyramido group can be introduced through amide bond formation reactions, typically using isobutyric acid derivatives and coupling reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
(S)-tert-Butyl 3-isobutyramidopiperidine-1-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and other substitution reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
科学的研究の応用
(S)-tert-Butyl 3-isobutyramidopiperidine-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for designing drugs with potential therapeutic effects.
Biological Studies: It is used in biological studies to investigate its effects on various biological pathways and targets.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and is used in various chemical reactions to study reaction mechanisms and kinetics.
Industrial Applications: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (S)-tert-Butyl 3-isobutyramidopiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes and signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
Pyridine Derivatives: Pyridine is a six-membered ring with one nitrogen atom, similar to piperidine.
Dihydropyridine Derivatives: Dihydropyridines are partially saturated pyridine derivatives with significant therapeutic applications, particularly as calcium channel blockers.
Other Piperidine Derivatives: Various piperidine derivatives, such as 3-aminopiperidine and 3-aminoazepane, have similar structures and are used in the synthesis of pharmaceuticals and other chemicals.
Uniqueness
(S)-tert-Butyl 3-isobutyramidopiperidine-1-carboxylate is unique due to the presence of the tert-butyl and isobutyramido groups, which confer specific chemical properties and reactivity. These groups can influence the compound’s solubility, stability, and interaction with biological targets, making it distinct from other similar compounds .
特性
分子式 |
C14H26N2O3 |
|---|---|
分子量 |
270.37 g/mol |
IUPAC名 |
tert-butyl 3-(2-methylpropanoylamino)piperidine-1-carboxylate |
InChI |
InChI=1S/C14H26N2O3/c1-10(2)12(17)15-11-7-6-8-16(9-11)13(18)19-14(3,4)5/h10-11H,6-9H2,1-5H3,(H,15,17) |
InChIキー |
DNFOKHIIJKALAW-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(=O)NC1CCCN(C1)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















